molecular formula C22H26N4 B1194363 N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Cat. No. B1194363
M. Wt: 346.5 g/mol
InChI Key: ZOXGTPAJSZQQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a methyl(1-methylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a tertiary amino compound, a member of piperidines and a member of toluenes.

Scientific Research Applications

Acetylcholine Esterase Inhibition and Anticancer Properties

  • Acetylcholine Esterase Inhibition : N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine has been identified as a potential acetylcholine esterase inhibitor. This compound showed significant inhibition of acetylcholine esterase (AChE) activity, comparable to donepezil, a known AChE inhibitor (Lan et al., 2020).
  • Anticancer Properties : The compound also demonstrated cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. It significantly induced early apoptosis and arrested cancer cells in the G2/M phase, showing potential as a lead compound for anticancer agent design (Lan et al., 2020).

Antimicrobial and Antitubercular Activities

  • Antimicrobial Activity : Research indicates that derivatives of quinazolin-4-ones, which are structurally similar to the compound , exhibit antimicrobial properties. This suggests potential applications in combating bacterial infections (Badwaik et al., 2009).
  • Antitubercular Properties : These derivatives also showed significant anti-tubercular activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nagaladinne et al., 2020).

Histamine Receptor Antagonism

  • Histamine H4 Receptor Inverse Agonism : The compound was identified as an inverse agonist at the histamine H4 receptor (H4R), indicating potential therapeutic applications in conditions mediated by H4R activity, such as inflammation (Smits et al., 2008).

Other Potential Therapeutic Applications

  • Diuretic Agents : Some derivatives of quinazolin-4(3H)-one, closely related to the compound of interest, have shown diuretic activity, suggesting potential utility in treating conditions like hypertension (Maarouf et al., 2004).
  • H1-Antihistaminic Agents : Derivatives of this compound have shown significant in vivo H1-antihistaminic activity, indicating potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
  • DNA Methyltransferase 3A Inhibition : Certain analogues of this compound have been found to inhibit DNA methyltransferase DNMT3A, a potential target for cancer therapy (Rotili et al., 2014).

Anti-Inflammatory Properties

  • Anti-Inflammatory Activity : Some novel derivatives of quinazolin-4(3H)-ones, structurally related to the main compound, have been synthesized and shown to possess anti-inflammatory properties (Srivastav et al., 2009).

properties

Product Name

N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

InChI

InChI=1S/C22H26N4/c1-16-8-10-17(11-9-16)21-23-20-7-5-4-6-19(20)22(24-21)26(3)18-12-14-25(2)15-13-18/h4-11,18H,12-15H2,1-3H3

InChI Key

ZOXGTPAJSZQQQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Reactant of Route 6
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.